
6-Chloroquinoline-7-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloroquinoline-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H6ClNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-7-carboxylic acid;hydrochloride typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . The hydrochloride salt is then formed by treating the resulting acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction mediums, such as tetrahydrofuran, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
6-Chloroquinoline-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
科学研究应用
6-Chloroquinoline-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloroquinoline-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 6-Chloroquinoline-7-carboxylic acid;hydrochloride, known for its use in antimalarial drugs.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and efficacy.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-chloroquinoline-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJNTYNWZWMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
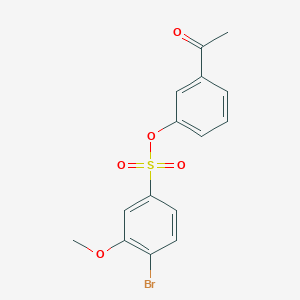
![4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2861432.png)
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861437.png)
![8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline](/img/structure/B2861438.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
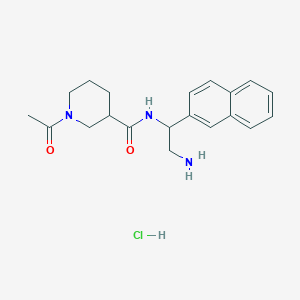
![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2861445.png)
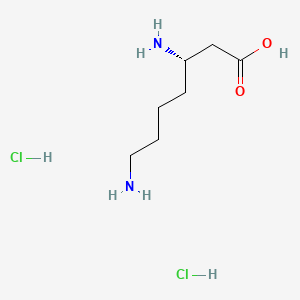
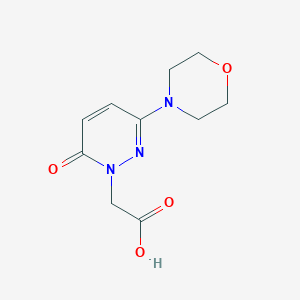
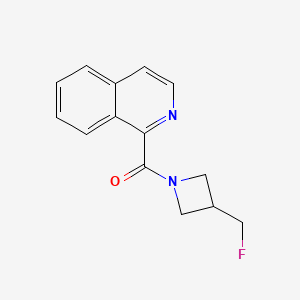
![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)
![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2861454.png)
